1-{2-Hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}-2,2,6,6-tetramethylpiperidin-4-ol
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Overview
Description
1-{2-Hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}-2,2,6,6-tetramethylpiperidin-4-ol is an organic compound with a complex structure It features a piperidine ring substituted with hydroxy and tert-pentyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidin-4-one with tert-pentanol in the presence of a strong acid catalyst to form the tert-pentyloxy derivative. This intermediate is then reacted with epichlorohydrin under basic conditions to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-{2-Hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
1-{2-Hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a stabilizer in biological systems due to its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized as an additive in polymers to enhance stability and durability.
Mechanism of Action
The mechanism of action of 1-{2-Hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with free radicals, thereby exhibiting antioxidant properties. The hydroxy group can donate a hydrogen atom to neutralize free radicals, while the piperidine ring stabilizes the resulting radical through resonance.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-ol: Lacks the hydroxypropyl and tert-pentyloxy groups, making it less effective as an antioxidant.
1-(2-Hydroxy-3-methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol: Similar structure but with a methoxy group instead of tert-pentyloxy, leading to different chemical properties.
Uniqueness
1-{2-Hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its combination of hydroxy, tert-pentyloxy, and piperidine functionalities, which confer enhanced stability and reactivity compared to similar compounds.
Biological Activity
1-{2-Hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}-2,2,6,6-tetramethylpiperidin-4-ol, commonly referred to as a derivative of tetramethylpiperidine, is a compound with notable biological activities. This article explores its properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
- Molecular Formula : C₁₇H₃₅NO₃
- Molecular Weight : 301.5 g/mol
- CAS Number : 942033-64-9
Research indicates that tetramethylpiperidine derivatives exhibit antioxidant properties through their ability to scavenge free radicals and reactive oxygen species (ROS). These compounds can undergo redox reactions that lead to the formation of stable products while mitigating oxidative stress in biological systems.
Key Mechanisms:
- Free Radical Scavenging : The compound can donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Nitrosative Stress Mitigation : Similar compounds have shown efficacy in protecting cells from peroxynitrite-induced damage, which is crucial in various inflammatory conditions .
- Cellular Protection : Studies have demonstrated that related compounds can protect neuronal cells from apoptosis induced by oxidative stress .
Antioxidant Activity
A study conducted on the antioxidant properties of tetramethylpiperidine derivatives highlighted their effectiveness in reducing oxidative damage in neuronal cell lines. The compound was found to significantly lower markers of oxidative stress and improve cell viability under stress conditions.
Study | Findings |
---|---|
Demonstrated significant reduction in ROS levels in PC-12 cells. | |
Showed protective effects against oxidative stress-induced apoptosis. |
Neuroprotective Effects
In a specific case study involving the protection of PC-12 cells from peroxynitrite-induced apoptosis, the compound displayed notable neuroprotective effects. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.
Case Study | Description |
---|---|
The compound protected PC-12 cells from SIN-1 induced death by scavenging peroxynitrite. |
Dermal Sensitization and Toxicity
While the biological activity is promising, safety assessments indicate that some tetramethylpiperidine derivatives may cause skin sensitization and irritation upon dermal exposure. A comprehensive safety assessment revealed no significant acute toxicity but highlighted potential risks associated with prolonged exposure .
Properties
IUPAC Name |
1-[2-hydroxy-3-(2-methylbutan-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO3/c1-8-17(6,7)21-12-14(20)11-18-15(2,3)9-13(19)10-16(18,4)5/h13-14,19-20H,8-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPHPLPPWRKPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1C(CC(CC1(C)C)O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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